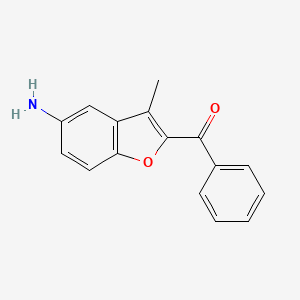

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

(5-amino-3-methyl-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-10-13-9-12(17)7-8-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDFYBINXOYFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)N)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone typically involves the reaction of 5-amino-3-methylbenzofuran with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone serves as a building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, enabling the creation of new derivatives with potentially enhanced properties. This versatility makes it valuable in the development of novel compounds for further research.

Biology

The compound has been investigated for its bioactive properties , particularly its potential as an anticancer agent . Research indicates that derivatives of benzofuran can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain benzofuran derivatives can selectively inhibit cancer cell proliferation by targeting specific signaling pathways, such as the AKT pathway .

Additionally, this compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for their ability to inhibit bacterial growth, showcasing promising results that suggest potential applications in developing new antimicrobial agents .

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development . The unique properties of benzofuran derivatives make them suitable candidates for designing new therapeutic agents targeting various diseases, including cancer and infectious diseases. The compound's ability to interact with biological targets at the molecular level enhances its therapeutic potential .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of this compound derivatives revealed significant cytotoxic effects against lung adenocarcinoma cells (A549). The mechanism involved selective inhibition of key proteins associated with tumor growth, leading to decreased viability of cancer cells without adversely affecting normal cells .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of synthesized derivatives showed that some compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an IC50 value significantly lower than standard antibiotics, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

(3-Amino-benzofuran-2-yl)-phenyl-methanone: Similar structure but with different substitution patterns.

(5-Amino-2-methylbenzofuran-3-yl)(phenyl)methanone: Another isomer with a different position of the amino and methyl groups.

Uniqueness

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new drugs and bioactive molecules.

Biological Activity

(5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone, a derivative of benzofuran, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, including:

- Benzofuran moiety : A fused benzene and furan ring that is known for various biological activities.

- Amino group : Enhances the compound's reactivity and potential interactions with biological targets.

- Phenylmethanone functionality : Contributes to the compound's pharmacological profile.

The chemical formula for this compound is .

Anticancer Activity

Recent studies have indicated significant anticancer properties associated with benzofuran derivatives. For instance, this compound has been evaluated for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. Research has shown that compounds with similar structures exhibit cytotoxic effects against breast, lung, and prostate cancer cells, with some derivatives demonstrating IC50 values as low as 0.1 µM against leukemia cells .

Antimicrobial Properties

The benzofuran structure is also linked to antimicrobial activity. Compounds within this class have demonstrated efficacy against a range of pathogens, suggesting potential applications in treating infections. The presence of the amino group may enhance interaction with bacterial cell walls or enzymes critical for microbial survival .

Neuroprotective Effects

Benzofuran derivatives have been investigated for their neuroprotective effects, which may be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanisms are thought to involve modulation of oxidative stress and inflammation pathways .

Molecular Interactions

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

- Inhibition of tubulin polymerization : Similar compounds have been shown to disrupt microtubule formation, which is crucial for cell division .

- Modulation of signaling pathways : The compound may interfere with pathways involved in cell survival and apoptosis, enhancing its anticancer effects .

Structure-Activity Relationship (SAR)

Research indicates that the position and nature of substituents on the benzofuran ring significantly influence biological activity. For example:

| Compound | Substituent Position | Activity |

|---|---|---|

| 10h | C–3 methyl | High potency |

| 10g | C–6 methoxy | Enhanced activity compared to C–7 methoxy |

This highlights the importance of specific functional groups in optimizing therapeutic efficacy .

Case Studies

- Anticancer Efficacy : In a study examining various benzofuran derivatives, this compound was found to exhibit significant cytotoxicity against cancer cell lines with an IC50 value demonstrating potent activity .

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for (5-Amino-3-methylbenzofuran-2-yl)(phenyl)methanone?

Methodological Answer: The synthesis typically involves multi-step reactions starting from substituted benzofuran precursors. For example:

- Alkylation of hydroxybenzofuran derivatives : Reacting (3-hydroxy-5-nitrobenzofuran-2-yl)(phenyl)methanone with alkyl bromides (e.g., methyl or ethyl bromides) in the presence of K₂CO₃ in DMF at room temperature or under reflux (20–80°C) .

- Reduction of nitro groups : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄) to convert the nitro group (-NO₂) to an amino group (-NH₂) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product. Yields range from 60–85% depending on substituent steric effects .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Spectroscopic techniques :

- ¹H/¹³C-NMR : Confirm regiochemistry of the benzofuran ring and substituent positions (e.g., δ 6.8–7.5 ppm for aromatic protons) .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 292.1214 for C₁₇H₁₅NO₂) .

- Chromatographic purity : Assess via HPLC (C18 column, acetonitrile/water gradient) or TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. What are the key physicochemical properties critical for experimental design?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS for biological assays) .

- Stability : Susceptible to photodegradation; store in amber vials at -20°C under inert atmosphere (N₂/Ar) .

- Melting point : Typically 145–150°C (varies with crystallinity; use differential scanning calorimetry for precise measurement) .

Advanced Research Questions

Q. How to design experiments to assess the compound’s biological activity (e.g., antimicrobial or antioxidant potential)?

Methodological Answer:

- Antimicrobial assays :

- Antioxidant assays :

Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?

Methodological Answer:

- Substituent modulation :

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bonding (NH₂, C=O) and hydrophobic (methyl, phenyl) features .

Q. How can computational methods predict electronic properties relevant to photostability?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps (B3LYP/6-31G* level) to assess susceptibility to UV-induced degradation. A smaller gap (<4 eV) indicates higher photoreactivity .

- Solvent effects: Use PCM models to simulate stability in ethanol or water; compare with experimental UV-Vis spectra (λmax ~280 nm) .

Q. How to address stability challenges under varying experimental conditions?

Methodological Answer:

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.